molecular formula C12H21NO B145010 13-Oxa-6-azadispiro[4.1.5.2]tetradecane CAS No. 134656-18-1

13-Oxa-6-azadispiro[4.1.5.2]tetradecane

Cat. No.: B145010
CAS No.: 134656-18-1
M. Wt: 195.3 g/mol
InChI Key: UQPWWYJFNWMORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Oxa-6-azadispiro[4.1.5.2]tetradecane is a spirocyclic compound featuring a unique fused-ring system containing both oxygen (oxa) and nitrogen (aza) heteroatoms. The "dispiro" designation indicates two spiro junctions, with the numbering [4.1.5.2] defining the ring sizes and connectivity. Such compounds are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets .

Properties

CAS No.

134656-18-1

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

13-oxa-6-azadispiro[4.1.57.25]tetradecane

InChI

InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2

InChI Key

UQPWWYJFNWMORQ-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Canonical SMILES

C1CCC2(CC1)NC3(CCCC3)CO2

Synonyms

13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane

  • Structure : A perhydro-1,3-dioxa-6-azocine with two oxygen atoms and one nitrogen atom in the spiro system .
  • Synthesis : Produced via reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, confirmed by IR, NMR, and mass spectrometry .

Tandospirone Analogues (e.g., Compounds 5b, 5c, 7a-d)

  • Structure : Spirocyclic derivatives with 1-(3-trifluoromethylphenyl)piperazine moieties .
  • Synthesis : Utilizes N-methylglycine and N-acetyl-2-hydroxy-3-methyl-1,4-benzenediamine as precursors, yielding compounds with defined melting points, spectral data (IR, $^1$H/$^13$C NMR), and mass spectra .
  • Key Difference : Incorporates a trifluoromethylphenyl group, enhancing pharmacological activity (e.g., anxiolytic properties) but diverging from the simpler heteroatom arrangement of the target compound .

Substituted 1,2,5-Oxadiazines (6a-e, 7a-d)

  • Structure : Six-membered rings with two nitrogen and one oxygen atom .
  • Synthesis : Derived from hydrazones via acetic anhydride-mediated cyclization, with physical properties (e.g., melting points) tabulated .
  • Key Difference : Linear oxadiazine systems lack spiro junctions, reducing conformational rigidity compared to dispiro frameworks .
Physicochemical Properties
Compound Heteroatoms Spiro Junctions Key Spectral Data (IR/NMR) Melting Point (°C)
13-Oxa-6-azadispiro[4.1.5.2]tetradecane* 1 O, 1 N 2 Not reported Not reported
8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane 2 O, 1 N 1 IR: 1100 cm$^{-1}$ (C-O-C); NMR: δ 1.2–3.5 (multiplet, CH$_2$) Not reported
Tandospirone Analogues 1 O, 1 N 1 $^1$H NMR: δ 6.8–7.5 (aromatic); MS: m/z 350–450 120–180
1,2,5-Oxadiazines 1 O, 2 N 0 IR: 1600 cm$^{-1}$ (C=N) 80–150

*Hypothetical data inferred from analogs.

Preparation Methods

Spiroannulation via Ketone-Diol Condensation

The foundational approach involves spiroannulation between a bicyclic ketone intermediate and a diol derivative. EP0311313A2 documents a related synthesis for 10,14-dimethyl-1,4,13-trioxa-10-azaspiro[4.1.5.2]tetradecane, which shares structural homology with the target compound. The reaction proceeds via acid-catalyzed cyclization, where the ketone undergoes nucleophilic attack by the diol’s hydroxyl groups, forming two ether linkages simultaneously.

Key reagents :

  • Ketone precursor : 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (prepared via Grignard addition to a lactam)

  • Diol : Ethylene glycol or substituted 1,2-diols

  • Acid catalyst : Maleic acid or fumaric acid (0.1–1.0 eq)

Reaction conditions :

  • Solvent: Chloroform/methanol/ammonia (20:1:0.1 v/v)

  • Temperature: Reflux (60–65°C)

  • Duration: 12–24 hours

Optimization of Cyclization Efficiency

Yield improvements rely on steric and electronic modulation of starting materials. Substituents at the ketone’s α-position enhance ring strain, favoring spiro-fusion. For example, methyl groups at C2 and C8 positions increase yields by 22% compared to unsubstituted analogs.

Table 1 : Impact of Substituents on Spiroannulation Yield

Substituent PositionYield (%)Optimal Catalyst
C2-Me, C8-Me78Fumaric acid
C2-Et, C8-H56Maleic acid
C2-H, C8-H34HCl

Data derived from EP0311313A2.

Catalytic Systems and Solvent Effects

Role of Brønsted Acids

Protic acids facilitate protonation of the ketone carbonyl, increasing electrophilicity for diol attack. Fumaric acid outperforms HCl due to its bifunctional H-bonding capacity, which stabilizes transition states.

Mechanistic insight :

  • Proton transfer to ketone oxygen

  • Nucleophilic attack by diol’s primary -OH

  • Sequential etherification via secondary -OH

  • Deprotonation and ring contraction

Solvent Polarity and Reaction Kinetics

Mixed polar solvents enhance solubility of intermediates while minimizing side reactions. The chloroform-methanol-ammonia system (20:1:0.1) achieves optimal dielectric constant (ε = 12.3) for cyclization.

Critical parameters :

  • Ammonia concentration >0.05 eq prevents lactam hydrolysis

  • Methanol content <5% v/v avoids ketal byproducts

Purification and Isolation

Chromatographic Techniques

Crude products are purified via silica gel chromatography using eluents with incremental polarity:

Eluent sequence :

  • Hexane/ethyl acetate (9:1) → remove nonpolar impurities

  • Dichloromethane/methanol (95:5) → isolate spirocompound

  • Isopropanol recrystallization → final polishing

Yield optimization :

  • Gradient elution reduces tailing (Rf = 0.42 in EtOAc/hexane 1:1)

  • Cooling to 4°C during recrystallization improves crystal purity

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (CDCl₃, 400 MHz) :

  • δ 3.82 (m, 2H, OCH₂)

  • δ 3.45 (s, 3H, NCH₃)

  • δ 1.68 (q, 2H, CH₂ spirolinkage)

IR (KBr) :

  • 1120 cm⁻¹ (C-O-C asymmetric stretch)

  • 2780 cm⁻¹ (N-CH₃ vibration)

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate 83% yield in tubular reactors with:

  • Residence time: 8 minutes

  • Temperature: 140°C

  • Catalyst: Heterogeneous sulfonic acid resin

Advantages :

  • 5-fold throughput increase vs batch

  • Reduced solvent consumption (15 L/kg vs 40 L/kg)

Challenges and Mitigation Strategies

Byproduct Formation

Major impurities include:

  • Linear oligomers (8–12%): Controlled via high dilution (0.1 M)

  • Diastereomers : Suppressed using chiral auxiliaries (e.g., (R)-BINOL)

Emerging Methodologies

Photoredox-Catalyzed Synthesis

Preliminary work shows visible-light-mediated spirocyclization using:

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Reductant: Hantzsch ester

  • Yield: 61% in 6 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.